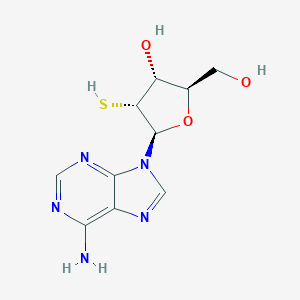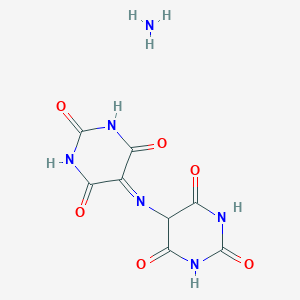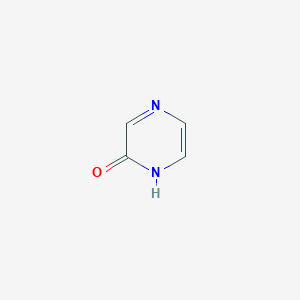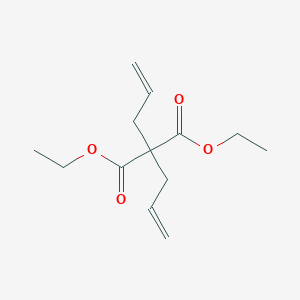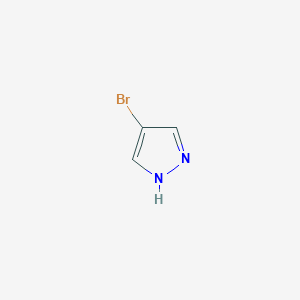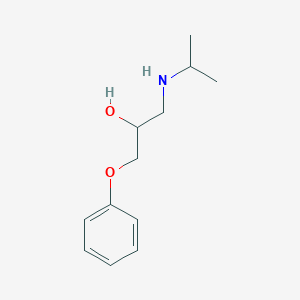
1-(Isopropylamino)-3-phenoxypropan-2-ol
Übersicht
Beschreibung
"1-(Isopropylamino)-3-phenoxypropan-2-ol" is a chemical compound with significant interest in medicinal chemistry. It serves as a structural component in various beta-adrenergic blocking agents, contributing to their pharmacological activities.
Synthesis Analysis
The synthesis of "1-(Isopropylamino)-3-phenoxypropan-2-ol" derivatives involves complex chemical processes. One approach described the asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites of metoprolol, highlighting the stereoselective nature of these reactions and their importance in understanding metabolic processes (Shetty & Nelson, 1988).
Molecular Structure Analysis
Studies on the molecular structure reveal the significance of the phenoxy and isopropylamino groups in conferring biological activity. X-ray diffraction studies of related compounds have provided insights into their solid-state structures, contributing to a deeper understanding of their chemical behavior and interaction mechanisms (Wang et al., 2003).
Chemical Reactions and Properties
"1-(Isopropylamino)-3-phenoxypropan-2-ol" undergoes various chemical reactions, including aromatic hydroxylation, which is crucial for its biological activity. Studies have explored the metabolic pathways of related beta-adrenergic antagonists, shedding light on the formation of hydroxylated metabolites and their pharmacological implications (Nelson & Burke, 1979).
Wissenschaftliche Forschungsanwendungen
Cardiac Beta-Receptors Detection : A study by Woodcock, Bobik, Funder, and Johnston (1978) in the "European Journal of Pharmacology" utilized a 125I-labelled derivative of 1-(Isopropylamino)-3-phenoxypropan-2-ol for the selective detection and quantitation of cardiac beta-receptors (Woodcock et al., 1978).
Beta-Adrenoceptor Inhibition : Barrett and Wale (1970), also in the "European Journal of Pharmacology", found that the position of substitution in this compound significantly affects its potency in inhibiting beta-adrenoceptors (Barrett & Wale, 1970).
Uterine Relaxant Activity : Viswanathan and Chaudhari (2006) in "Bioorganic & Medicinal Chemistry" synthesized novel racemic derivatives of 1-(Isopropylamino)-3-phenoxypropan-2-ol that showed potent uterine relaxant activity, useful in delaying labor onset in pregnant rats (Viswanathan & Chaudhari, 2006).
Antiarrhythmic and Cardioselective Beta-Adrenergic Blocking Properties : A study highlighted the antiarrhythmic and cardioselective beta-adrenergic blocking properties of new compounds derived from this chemical, indicating their usefulness in treating hypertension (Kagan & Polyakov, 1977).
Oligomerization Studies : Voskresenskaya et al. (1990) in "Polymer Science U.S.S.R." studied the oligomerization of phenylglycidyl ether at high temperatures, identifying 1-phenoxypropane-2,3-diol as the main fraction, with contributions from 1-(Isopropylamino)-3-phenoxypropan-2-ol (Voskresenskaya et al., 1990).
Synthesis with Heterocyclic Substituents : Mesropyan et al. (2005) demonstrated the synthesis of new 3-Phenoxypropan-2-ols with various heterocyclic substituents, expanding the chemical versatility of this compound (Mesropyan et al., 2005).
Derivative Formation for Chromatographic Analysis : Sherwood, Poole, Sye, and Zlatkis (1981) studied the formation of a 2,4-dichlorobenzeneboronate derivative of 1-(Isopropylamino)-3-phenoxypropan-2-ol for improved chromatographic analysis (Sherwood et al., 1981).
Eigenschaften
IUPAC Name |
1-phenoxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLHKFGTDDVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874360 | |
| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-phenoxypropan-2-ol | |
CAS RN |
7695-63-8 | |
| Record name | H-9/64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7695-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | H-9/64 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SVX956NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



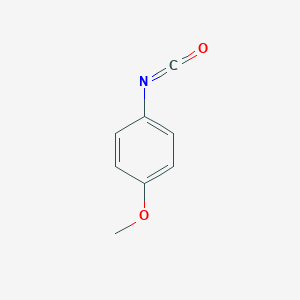

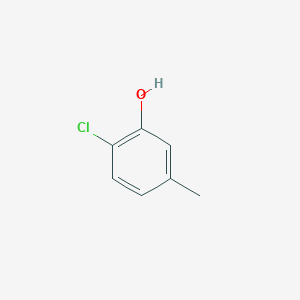
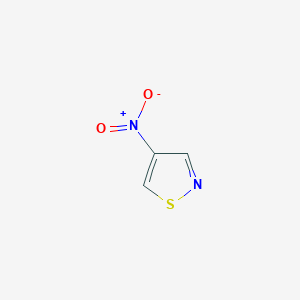
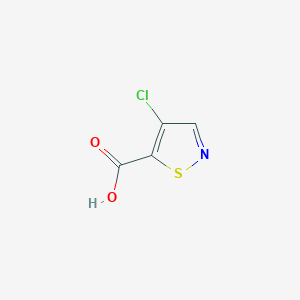
![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)


